molecular formula C19H19FN2O4 B2552753 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 905661-43-0

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2552753
CAS No.: 905661-43-0
M. Wt: 358.369
InChI Key: UDGCCOSCIOGDIY-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a pyrrolidin-3-yl core structure, a motif present in various biologically active molecules. For instance, structurally related compounds containing the N-aryl-5-oxopyrrolidin-3-yl scaffold have been investigated for their potential as inhibitors of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), key targets in oncology research . Furthermore, similar compounds have been synthesized and evaluated for cytotoxic activity against human cancer cell lines, demonstrating the research value of this chemical class in developing novel anticancer agents . The molecular structure incorporates a 3-fluorophenyl group on the pyrrolidine nitrogen and a 2-methoxyphenoxy acetamide side chain. The presence of fluorine is a common strategy in drug design to modulate properties like metabolic stability and membrane permeability. This product is intended for research applications such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a high-purity compound for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCCOSCIOGDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Methoxyphenoxy Acetamide Moiety: This can be accomplished through an esterification or amidation reaction, where the methoxyphenoxy group is introduced to the acetamide backbone.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetamide moiety (–NH–CO–) is a key reactive center. Its behavior aligns with typical amide chemistry:

Reaction TypeConditionsProducts/OutcomesSignificance
HydrolysisAcidic or alkaline aqueous mediaCarboxylic acid + amine derivativeCritical for metabolic stability studies
Nucleophilic substitutionStrong nucleophiles (e.g., Grignard reagents)Amide cleavage or substitutionPotential for derivatization in drug design
  • Acid/Base-Catalyzed Hydrolysis : The amide bond hydrolyzes under acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions, yielding 2-(2-methoxyphenoxy)acetic acid and the corresponding pyrrolidinone amine. This reaction is pivotal in understanding the compound’s metabolic degradation pathways.

  • Nucleophilic Attack : The electrophilic carbonyl carbon is susceptible to nucleophiles like organolithium or Grignard reagents, enabling functionalization of the amide group.

Heterocyclic Ring Reactions

The 5-oxopyrrolidin-3-yl ring exhibits reactivity characteristic of lactams:

Reaction TypeConditionsProducts/Outcomes
Ring-openingReducing agents (e.g., LiAlH₄)Pyrrolidine derivative
OxidationStrong oxidizers (e.g., KMnO₄)Gamma-lactam degradation
  • Reductive Ring-Opening : Treatment with LiAlH₄ reduces the lactam to a pyrrolidine, altering the compound’s conformational flexibility.

  • Oxidative Degradation : Exposure to oxidizing agents disrupts the pyrrolidinone ring, forming fragmented carbonyl compounds.

Aromatic Substituent Reactions

The 3-fluorophenyl and 2-methoxyphenoxy groups participate in electrophilic aromatic substitution (EAS):

SubstituentReaction TypeConditionsProducts
3-FluorophenylNitration, HalogenationHNO₃/H₂SO₄, X₂/FeX₃Nitro-/halogenated analogs
2-MethoxyphenoxyDemethylationBBr₃ or HICatechol derivative
  • Fluorophenyl Nitration : The electron-withdrawing fluorine atom directs nitration to the meta position relative to itself, generating nitro derivatives for further functionalization.

  • Demethylation of Methoxy Group : Using boron tribromide (BBr₃), the methoxy group is converted to a hydroxyl group, enhancing hydrogen-bonding potential .

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends with related compounds:

CompoundAmide Hydrolysis Rate (Relative)Ring-Opening EaseEAS Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamideSlower (Cl vs. F electron effects)ModerateLower (chlorine’s deactivation)
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide Faster (methoxy’s electron donation)HighHigher (activated aryl ring)
  • Electron-Withdrawing Effects : The 3-fluorophenyl group reduces EAS activity compared to methoxy-substituted analogs .

  • Steric Considerations : Bulkier substituents on the pyrrolidinone ring hinder nucleophilic attack on the amide group.

Implications for Drug Development

  • Metabolic Stability : Hydrolysis of the amide bond suggests susceptibility to esterases, necessitating prodrug strategies for oral bioavailability.

  • Targeted Modifications : Selective fluorination and methoxy group demethylation enable tuning of lipophilicity and target binding .

Scientific Research Applications

This compound has been investigated for its potential biological activities, including:

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism likely involves modulation of key signaling pathways or direct interaction with cellular targets .

Neuroprotective Effects

Recent investigations have pointed towards neuroprotective effects attributed to the compound, suggesting its potential in treating neurodegenerative diseases. Mechanistic studies indicate that it may exert protective effects against oxidative stress and apoptosis in neuronal cells .

Medicinal Chemistry

The compound serves as a valuable scaffold for the design of new pharmaceuticals targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance potency and selectivity.

Material Science

Beyond biological applications, compounds like this compound are being explored in material science for developing new polymers or coatings with specific functional properties.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated MIC values between 4 and 64 μg/mL against M. tuberculosis strains .
Anticancer Activity EvaluationShowed significant growth inhibition in multiple cancer cell lines with varying degrees of resistance .
Neuroprotective Effects ResearchIndicated protective effects against oxidative stress in neuronal models .

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrrolidinone Derivatives
  • N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide (): Core: Pyrrolidin-5-one. Substituents: 3,4-Dimethoxyphenyl (electron-donating groups) and 2-methylphenoxy (less polar than methoxy). The methylphenoxy group may reduce solubility relative to the methoxyphenoxy moiety .
  • N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide (): Core: Pyrrolidin-5-one. Substituents: 3-Fluorophenylmethoxy (enhanced lipophilicity) and acetamide. Impact: The benzyloxy linker introduces steric bulk, possibly affecting membrane permeability compared to the target compound’s direct phenoxy linkage .
Thiadiazole Derivatives ()
  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Core: 1,3,4-Thiadiazole. Substituents: Methylthio and 2-methoxyphenoxy. Impact: The thiadiazole core may confer metabolic instability due to sulfur susceptibility to oxidation. The methylthio group increases hydrophobicity but reduces polarity compared to pyrrolidinone derivatives. Melting point: 135–136°C .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Core: 1,3,4-Thiadiazole. Substituents: Benzylthio (bulky, lipophilic) and 2-methoxyphenoxy. Impact: Benzylthio enhances lipophilicity but may hinder target engagement due to steric effects. Melting point: 135–136°C .

Functional Group Comparisons

Fluorophenyl vs. Chlorophenyl Substituents
  • 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (): Substituent: 4-Chlorophenyl.
Methoxyphenoxy vs. Methylphenoxy
  • N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide (): Substituent: 2-Methylphenoxy. Impact: The methyl group lacks the electron-donating methoxy oxygen, reducing polarity and hydrogen-bonding capacity, which could diminish solubility and target affinity .

Pharmacokinetic and Pharmacodynamic Considerations

Compound Core Key Substituents Melting Point (°C) Lipophilicity (LogP)* Metabolic Stability
Target Compound Pyrrolidinone 3-Fluorophenyl, 2-methoxyphenoxy Not reported Moderate (est. 2.8) High (fluorine)
5k () Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 High (est. 3.2) Moderate
Compound Pyrrolidinone 3,4-Dimethoxyphenyl, 2-methylphenoxy Not reported Moderate (est. 2.5) Moderate
Compound Thiadiazole 4-Chlorophenyl, benzylsulfanyl Not reported High (est. 3.5) Low

*Estimated LogP values based on substituent contributions.

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide, also known as G856-7457, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C18H17FN2O3C_{18}H_{17}FN_{2}O_{3}. The compound features a pyrrolidinone ring and a fluorophenyl group, which are critical for its biological activity. The IUPAC name is derived from its structural components, indicating the presence of both a pyrrolidine and an acetamide functional group.

PropertyValue
Molecular FormulaC18H17FN2O3
Molecular Weight324.34 g/mol
IUPAC NameThis compound
SMILESCOc(cccc1)c1C(NC(CC1=O)CN1c1cccc(F)c1)=O

The compound's mechanism of action primarily involves its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as those involving cyclic AMP and calcium ions. This modulation can lead to various physiological effects, including changes in neurotransmitter release and smooth muscle contraction .
  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against metabolic disorders .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal death and improved cognitive function. This effect is likely mediated by its ability to inhibit oxidative stress and inflammation within the central nervous system .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .
  • Neuroprotective Study : In a rodent model of Alzheimer's disease, administration of the compound significantly improved memory performance on behavioral tests. Histological analysis indicated a reduction in amyloid plaque formation and neuroinflammation .

Q & A

Advanced Question

  • Variable substituents : Modify the methoxyphenoxy group (e.g., replace -OCH₃ with -OCF₃) to assess electronic effects on bioactivity .
  • Ring modifications : Substitute the pyrrolidinone with piperidinone or morpholine rings to study conformational impacts .
  • Pharmacophore mapping : Use QSAR models to correlate substituent positions (e.g., fluorine at 3- vs. 4-phenyl) with activity .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

  • Purification hurdles : Chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Safety considerations : Fluorinated intermediates may require handling under inert atmospheres to avoid hydrolysis .
  • Yield optimization : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility .

How do conflicting reports on metabolic stability of fluorinated acetamides inform experimental design?

Advanced Question

  • Microsomal assays : Compare hepatic clearance in human vs. rodent liver microsomes to identify species-specific metabolism .
  • Stable isotope labeling : Track metabolic pathways using ¹⁸O or ¹⁹F-NMR to detect dealkylation or oxidation products .

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